N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a chloropyrimidine core, and a sulfanyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrimidine core . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and bases like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Materials Science:
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule dynamics . This disruption causes cell cycle arrest and apoptosis in cancer cells. The compound may also inhibit specific enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE
- (2E,4E)-METHYL 5-(BENZO[D][1,3]DIOXOL-5-YL)PENTA-2,4-DIENOATE
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a chloropyrimidine core, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18ClN3O3S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-4-2-3-5-15(13)11-29-21-24-10-16(22)19(25-21)20(26)23-9-14-6-7-17-18(8-14)28-12-27-17/h2-8,10H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
HJLVSIMNGMMUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
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